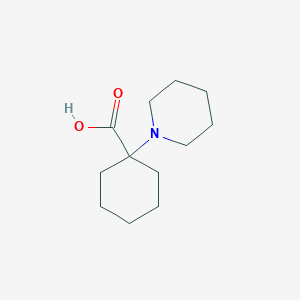
1-Piperidin-1-yl-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-yl-cyclohexanecarboxylic acid is a chemical compound with the empirical formula C12H21NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Piperidin-1-yl-cyclohexanecarboxylic acid can be represented by the SMILES stringO=C(O)C1(CCCCC1)N2CCCCC2 . The InChI representation is 1S/C12H21NO2.ClH/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10H2,(H,14,15);1H . Physical And Chemical Properties Analysis
1-Piperidin-1-yl-cyclohexanecarboxylic acid is a solid substance . It has a molecular weight of 211.3 .Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Medicinal Chemistry
Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with a piperidine moiety are crucial synthetic blocks for drug construction due to their prevalence in many pharmaceuticals. They have been widely synthesized and studied for their potential as therapeutic agents .
Antioxidant Properties
Piperine, a naturally occurring N-acylpiperidine found in plants of the Piperaceae family, demonstrates significant antioxidant action. This is attributed to its ability to hinder or suppress free radicals .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
1-piperidin-1-ylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEYLDSNYUXWGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-yl-cyclohexanecarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)
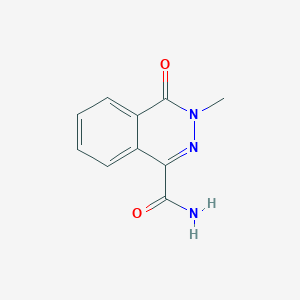


![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)
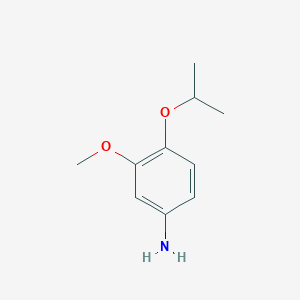
![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1',5',6',7'-Tetrahydrospiro[cyclopentane-1,4'-cyclopenta[d]pyrimidine]-2'-thiol](/img/structure/B479695.png)
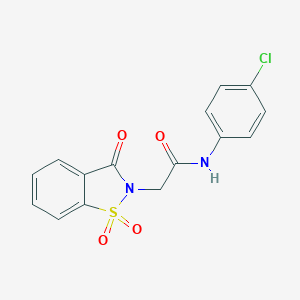
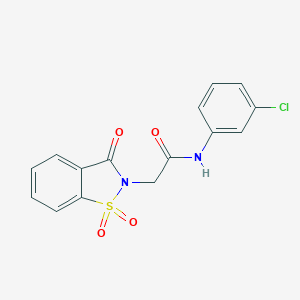
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![1,7,8,9-Tetrachloro-10,10-dimethoxy-4-(3-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B479795.png)
![ethyl (4Z)-2-methyl-1-(2-methylpropyl)-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate](/img/structure/B479830.png)